molecular formula C23H28N8O2 B1678143 p32 Inhibitor M36 CAS No. 802555-85-7

p32 Inhibitor M36

Cat. No.: B1678143
CAS No.: 802555-85-7
M. Wt: 448.5 g/mol
InChI Key: HHFOXYBNULCICF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of the p32 Inhibitor M36 is the mitochondrial protein p32 . This protein is a validated therapeutic target of cancer and is overexpressed in various types of cancers including glioma . It plays a functional role in maintaining oxidative phosphorylation (OxPhos) .

Mode of Action

The this compound binds directly to p32 and inhibits its association with LyP-1 . This interaction results in the inhibition of the growth of p32 overexpressing cells .

Biochemical Pathways

The inhibition of p32 by M36 affects the metabolic pathways in the cells. The loss of p32 switches metabolism from mitochondrial OxPhos to aerobic glycolysis . This shift in metabolism is a characteristic feature of cancer cells, known as the Warburg effect.

Result of Action

M36 effectively inhibits the growth of p32 overexpressing glioma cells . It also sensitizes these cells to glucose depletion . This suggests that M36 could potentially limit tumor growth and enhance the effectiveness of other treatments that induce metabolic stress in cancer cells.

Action Environment

The environment in which M36 acts can influence its efficacy and stability. For instance, M36 is much more potent under low glucose conditions This suggests that the metabolic state of the tumor microenvironment could influence the effectiveness of M36

Biochemical Analysis

Biochemical Properties

M36 has been shown to interact directly with p32, a mitochondrial protein . This interaction inhibits the association of p32 with LyP-1, a tumor-homing peptide . The inhibition of p32 by M36 has been observed to be selective for cells overexpressing p32 .

Cellular Effects

The cellular effects of M36 are significant, particularly in the context of cancer cells. M36 has been shown to effectively inhibit the growth of p32 overexpressing glioma cells . Additionally, it has been observed to sensitize these cells to glucose depletion . In colon cancer cells, M36 has been shown to decrease the viability rate, clonogenic capacity, and proliferation rate in a dose-dependent manner .

Molecular Mechanism

The molecular mechanism of M36 involves direct binding to p32, inhibiting its association with LyP-1 . This results in the inhibition of p32’s function, which includes maintaining oxidative phosphorylation (OxPhos) . The inhibition of p32 by M36 has been observed to be selective for cells overexpressing p32 .

Temporal Effects in Laboratory Settings

While specific temporal effects of M36 in laboratory settings are not extensively documented, it has been observed that M36 effectively inhibits the growth of p32 overexpressing glioma cells and sensitizes these cells to glucose depletion .

Dosage Effects in Animal Models

Specific dosage effects of M36 in animal models are not extensively documented. In Drosophila models, genetic knockdown and pharmacological treatment using M36 restored dopaminergic neuron numbers and improved mitochondrial morphology .

Metabolic Pathways

The metabolic pathways involving M36 are not extensively documented. P32, the target of M36, plays a functional role in maintaining OxPhos . Inhibition of p32 by M36 could potentially impact this metabolic pathway.

Transport and Distribution

The transport and distribution of M36 within cells and tissues are not extensively documented. It is known that M36 can bind directly to p32, which is predominantly localized to the mitochondria .

Subcellular Localization

The subcellular localization of M36 is not extensively documented. Its target, p32, is predominantly localized to the mitochondria . Therefore, it can be inferred that M36 may also localize to the mitochondria due to its direct binding to p32 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p32 Inhibitor M36 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the formation of amide bonds and the incorporation of specific functional groups to enhance its binding affinity to p32 .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of advanced organic synthesis techniques, purification methods such as chromatography, and stringent quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: p32 Inhibitor M36 primarily undergoes binding interactions with the p32 protein rather than traditional chemical reactions like oxidation or reduction. The compound’s efficacy is based on its ability to form stable complexes with p32, thereby inhibiting its function .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as amines, carboxylic acids, and coupling agents that facilitate the formation of amide bonds. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed: The major product formed from the synthesis of this compound is the inhibitor itself, which is characterized by its high binding affinity to the p32 protein. The compound is purified to remove any by-products or impurities that may have formed during the synthesis .

Scientific Research Applications

p32 Inhibitor M36 has a wide range of scientific research applications, particularly in the fields of cancer biology and therapeutic development. Some of the key applications include:

Comparison with Similar Compounds

Uniqueness of p32 Inhibitor M36: this compound is unique in its ability to specifically target mitochondrial-localized p32 and inhibit its function with high affinity. Unlike monoclonal antibodies and peptides, M36 can effectively penetrate the blood-brain barrier and inhibit p32 in glioma cells . This makes it a highly valuable compound for cancer research and therapeutic development.

Properties

IUPAC Name

1-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[3-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]propyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N8O2/c32-22(30-18-6-1-4-16(14-18)20-24-10-11-25-20)28-8-3-9-29-23(33)31-19-7-2-5-17(15-19)21-26-12-13-27-21/h1-2,4-7,14-15H,3,8-13H2,(H,24,25)(H,26,27)(H2,28,30,32)(H2,29,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFOXYBNULCICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NCCCNC(=O)NC3=CC=CC(=C3)C4=NCCN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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